molecular formula C20H15N3OS B11146031 (2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide

(2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide

Cat. No.: B11146031
M. Wt: 345.4 g/mol
InChI Key: XRYOGDRIFHJOBX-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide is a complex organic compound that features a conjugated system with both phenyl and imidazo[2,1-B][1,3]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazo[2,1-B][1,3]thiazole Core: This can be achieved by reacting 2-aminothiazole with a suitable aldehyde under acidic conditions.

    Coupling with Phenyl Groups: The imidazo[2,1-B][1,3]thiazole intermediate is then coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide group through a condensation reaction with an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazo[2,1-B][1,3]thiazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and imidazo[2,1-B][1,3]thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the imidazo[2,1-B][1,3]thiazole core.

    Substitution: Various substituted phenyl and imidazo[2,1-B][1,3]thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s conjugated system makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which (2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide exerts its effects depends on its specific application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

    Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-4-YL}prop-2-enamide: Similar structure but with a different substitution pattern on the imidazo[2,1-B][1,3]thiazole ring.

    (2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-6-YL}prop-2-enamide: Another isomer with a different substitution pattern.

Uniqueness

The unique substitution pattern of (2E)-3-Phenyl-N-{6-phenylimidazo[2,1-B][1,3]thiazol-5-YL}prop-2-enamide gives it distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets or materials.

Properties

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-3-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide

InChI

InChI=1S/C20H15N3OS/c24-17(12-11-15-7-3-1-4-8-15)21-19-18(16-9-5-2-6-10-16)22-20-23(19)13-14-25-20/h1-14H,(H,21,24)/b12-11+

InChI Key

XRYOGDRIFHJOBX-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(N=C3N2C=CS3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.